molecular formula C7H6Cl2FN B1443599 2,3-Bis(chloromethyl)-5-fluoropyridine CAS No. 1356109-93-7

2,3-Bis(chloromethyl)-5-fluoropyridine

Cat. No.: B1443599
CAS No.: 1356109-93-7
M. Wt: 194.03 g/mol
InChI Key: NXAQSGMFZZYCFL-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)-5-fluoropyridine (CAS 1356109-93-7) is a valuable fluorinated pyridine derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in the discovery of novel agrochemicals and pharmaceuticals. The presence of two reactive chloromethyl groups on a fluoropyridine scaffold allows for diverse functionalization, enabling researchers to construct complex molecular architectures. Fluoropyridine derivatives are recognized for their significant role in the development of advanced crop protection agents and active pharmaceutical ingredients. The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl group found in related compounds, can profoundly influence a molecule's biological activity, metabolism, and physicochemical properties, including its hydrophobicity and biomolecular affinity . As a key building block, this compound can be utilized to develop such compounds, contributing to the creation of substances with potentially enhanced efficacy, lower toxicity, and improved selectivity. This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,3-bis(chloromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAQSGMFZZYCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744633
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40744633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-93-7
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Bis(chloromethyl)-5-fluoropyridine typically proceeds via halogenation of appropriate methyl-substituted fluoropyridine precursors or through stepwise chlorination of fluorinated pyridine derivatives. The key challenge is the selective introduction of chloromethyl groups at the 2- and 3-positions without affecting the fluorine substituent at the 5-position or causing over-chlorination.

Chloromethylation of Fluoropyridine Derivatives

A common approach involves starting from 5-fluoro-2,3-dimethylpyridine, followed by radical or electrophilic chlorination of the methyl groups to convert them into chloromethyl groups. This process can be catalyzed or initiated by reagents such as thionyl chloride, phosphorus pentachloride, or other chlorinating agents under controlled temperature and solvent conditions.

Key reaction conditions:

  • Chlorinating agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3) are commonly employed to convert methyl groups to chloromethyl groups.
  • Solvents: Aromatic or chlorinated solvents such as toluene, chlorobenzene, or dichloromethane are used to dissolve reactants and moderate reaction rates.
  • Temperature: Reactions are typically conducted between 0°C and 120°C to balance reactivity and selectivity.
  • Catalysts or additives: Tertiary amines (e.g., triethylamine, pyridine) or metal halides (e.g., MgCl2, LiCl) may be added to facilitate chlorination and stabilize intermediates.

Stepwise Chlorination and Fluorination Approaches

An alternative method involves the selective chlorination of pyridine derivatives followed by fluorination steps to introduce the fluorine atom at the 5-position. This can be done via vapor-phase or liquid-phase reactions using chlorine gas, fluorine sources, or fluorinating agents such as metal fluorides.

  • Vapor-phase chlorination: Chlorine gas is reacted with methyl-substituted pyridines in the presence of catalysts such as iron fluoride to achieve chloromethylation and ring chlorination simultaneously.
  • Fluorination: Subsequent fluorination of chlorinated intermediates can be performed using vapor-phase fluorination or nucleophilic substitution with fluoride salts.

This method allows control over the substitution pattern by adjusting the molar ratios of chlorine and fluorine gases and reaction temperatures.

Industrial and Laboratory Scale Synthesis

Industrial production often utilizes continuous flow reactors for chloromethylation, enabling precise temperature control and efficient mixing to maximize yield and minimize by-products. Laboratory syntheses may involve batch reactions with stoichiometric reagents and purification by distillation or chromatography.

Representative Preparation Procedure (Hypothetical Example Based on Literature)

Step Reagents & Conditions Outcome
1 5-Fluoro-2,3-dimethylpyridine + SOCl2, toluene, 70-80°C, 4 h Chlorination of methyl groups to chloromethyl groups
2 Workup: filtration, drying over sodium sulfate, solvent removal under reduced pressure Isolation of crude this compound
3 Purification by distillation or recrystallization Pure this compound

Reaction Parameters Influencing Yield and Purity

Parameter Effect on Reaction
Chlorinating agent Determines chlorination efficiency and selectivity
Temperature Higher temperatures increase rate but risk side reactions
Solvent choice Influences solubility and reaction kinetics
Catalyst/additives Enhance chlorination, reduce by-products
Reaction time Longer times may increase yield but also side reactions

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent(s) Conditions (Temp, Solvent) Advantages Disadvantages
Radical/electrophilic chlorination 5-Fluoro-2,3-dimethylpyridine SOCl2, PCl5, POCl3 0-120°C, toluene or chlorinated solvents Straightforward, scalable Requires careful control to avoid side reactions
Vapor-phase chlorination/fluorination 3-Picoline derivatives Cl2 gas, F2 or metal fluorides >300°C, catalytic fluidized bed One-step chlorination/fluorination High temperature, complex setup
Stepwise chlorination then fluorination Chloromethylated pyridine intermediates Cl2 gas, fluoride salts Variable Allows substitution pattern control Multi-step, potential yield loss

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents

One of the primary applications of 2,3-bis(chloromethyl)-5-fluoropyridine is in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, it has been utilized as a precursor in the synthesis of novel antibiotics targeting resistant bacterial infections .

Anticancer Research

The compound has also shown potential in anticancer research. Studies have demonstrated that certain derivatives can inhibit tumor growth through mechanisms involving enzyme inhibition and receptor modulation. For example, compounds derived from this compound have been explored for their efficacy against specific cancer cell lines .

Agrochemical Applications

Herbicides

This compound serves as an intermediate in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control weed populations effectively. The chlorinated pyridine structure enhances the herbicidal activity by improving the compound's ability to penetrate plant tissues .

Insecticides

In addition to herbicides, this compound is also being studied for its potential use in insecticides. The unique properties imparted by the fluorine atom contribute to the biological activity against pests, making it a candidate for developing new insect control agents .

Data Table: Comparative Applications

Application TypeSpecific Use CaseNotes
PharmaceuticalsAntimicrobial agentsEffective against resistant bacteria
Anticancer compoundsInhibits tumor growth
AgrochemicalsHerbicidesEnhances penetration and efficacy
InsecticidesTargets various pest species

Case Studies

Case Study 1: Antimicrobial Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of antimicrobial agents derived from this compound. These compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than existing treatments .

Case Study 2: Herbicide Efficacy

Another research project focused on the herbicidal properties of derivatives synthesized from this compound. Field trials demonstrated significant weed suppression compared to traditional herbicides, suggesting a potential market application for these new formulations .

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)-5-fluoropyridine involves its interaction with biological molecules through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Toxicity and Handling Considerations

  • Carcinogenicity: Bis(chloromethyl) Ether (CAS 542-88-1) is classified as a known carcinogen due to its ability to alkylate DNA .
  • Chlorinated Compounds : Chloromethyl-substituted pyridines may release hazardous intermediates (e.g., formaldehyde or HCl) under thermal degradation, requiring controlled storage conditions .

Research Findings and Discussion

Pharmaceutical Relevance

Compounds like 2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2) and 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine are documented as intermediates in antiviral and anticancer drug synthesis . The dual chloromethyl groups in this compound could enable the development of bifunctional inhibitors or prodrugs.

Biological Activity

2,3-Bis(chloromethyl)-5-fluoropyridine is an organic compound characterized by its unique structure, featuring two chloromethyl groups and a fluorine atom on a pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and as a precursor in synthesizing biologically active molecules.

  • Molecular Formula : C₇H₇Cl₂FN
  • Molecular Weight : 176.04 g/mol
  • Structure : The compound contains a pyridine ring with chloromethyl substituents at the 2 and 3 positions and a fluorine atom at the 5 position, enhancing its reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloromethyl groups can undergo nucleophilic attack, while the fluorine atom can influence the electronic properties of the molecule, potentially enhancing binding affinity to enzymes and receptors. This dual functionality makes it a valuable candidate for developing enzyme inhibitors and receptor modulators.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing halogenated pyridine structures can inhibit bacterial growth effectively. The presence of both chloromethyl and fluorine groups contributes to this activity by enhancing lipophilicity and membrane permeability.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity with IC50 values as low as 15 µM against breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving chloromethylation of pyridine derivatives. Its applications extend beyond antimicrobial and anticancer activities; it serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Bis(chloromethyl)-5-fluoropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of 5-fluoropyridine derivatives using formaldehyde and HCl under reflux, catalyzed by Lewis acids like ZnCl₂ or AlCl₃. Key variables include:

  • Catalyst selection : AlCl₃ may enhance electrophilic substitution but requires anhydrous conditions.

  • Temperature control : Reflux (110–120°C) maximizes reactivity but risks side reactions (e.g., hydrolysis).

  • Solvent choice : Dichloromethane or toluene minimizes byproduct formation.
    Example yields range from 60–85% under optimized conditions .

    Catalyst Temperature Yield (%) Byproducts
    ZnCl₂110°C65Minor hydrolysis
    AlCl₃120°C82Trace dimerization

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Chloromethyl protons resonate at δ 4.5–5.0 ppm (split due to coupling with fluorine), while pyridine ring carbons appear at 125–150 ppm .
  • ¹⁹F NMR : Fluorine at the 5-position shows a singlet near δ -110 ppm (vs. CFCl₃ reference) .
  • X-ray crystallography : Resolves bond angles (e.g., C-Cl = 1.73 Å) and confirms regiochemistry, as demonstrated for analogous fluoropyridines .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of chloromethyl groups in nucleophilic substitutions?

  • Methodological Answer : The 5-fluoro substituent exerts a strong electron-withdrawing effect, activating the chloromethyl groups at positions 2 and 3 for SN2 reactions . Computational studies (DFT) suggest:

  • Reduced activation energy : Fluorine’s -I effect lowers the LUMO of adjacent C-Cl bonds.
  • Regioselectivity : Nucleophiles (e.g., amines) preferentially attack the 3-chloromethyl group due to steric and electronic factors.
  • Kinetic vs. thermodynamic control : Polar aprotic solvents (DMF) favor SN2 pathways, while protic solvents promote elimination .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting groups : Temporarily block one chloromethyl site using tert-butyldimethylsilyl (TBS) groups to prevent over-substitution.
  • Solvent optimization : DMF enhances nucleophilicity without hydrolyzing chloromethyl groups.
  • Stoichiometric control : Limit nucleophile equivalents (1:1 molar ratio) to avoid dimerization.
  • Byproduct analysis : GC-MS or HPLC monitors impurities (e.g., elimination products) .

Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst purity : Anhydrous AlCl₃ (99.9%) outperforms hygroscopic ZnCl₂.
  • Moisture control : Trace water hydrolyzes chloromethyl groups; use molecular sieves.
  • Reaction monitoring : In situ FTIR or TLC identifies intermediates (e.g., hemiacetal adducts).
    Example troubleshooting workflow:

Validate catalyst activity via control reactions.

Optimize drying protocols (e.g., reflux under N₂).

Compare yields across multiple batches .

Safety and Handling

Q. What precautions are essential when handling this compound, given structural analogs’ hazards?

  • Methodological Answer :

  • Carcinogenicity risk : Chloromethyl ether analogs (e.g., bis(chloromethyl) ether) are confirmed carcinogens; assume similar hazards .
  • PPE : Use nitrile gloves, goggles, and fume hoods.
  • Storage : Store at -20°C in amber vials with PTFE-lined caps to prevent degradation.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Applications in Drug Development

Q. How is this compound utilized in synthesizing CNS-targeting pharmaceuticals?

  • Methodological Answer : The compound serves as a precursor for fluorinated pyridine scaffolds , which enhance blood-brain barrier penetration. Key applications:

  • Amine coupling : React with primary amines to form tertiary amines (e.g., antipsychotics).
  • Cross-coupling reactions : Suzuki-Miyaura reactions introduce aryl groups for kinase inhibitors.
    Example derivative: 5-Fluoro-2,3-bis(morpholinomethyl)pyridine (IC₅₀ = 12 nM for dopamine receptors) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis(chloromethyl)-5-fluoropyridine
Reactant of Route 2
2,3-Bis(chloromethyl)-5-fluoropyridine

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